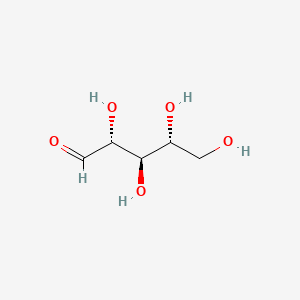

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal

Vue d'ensemble

Description

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is a chiral compound with multiple hydroxyl groups, making it a polyol. It is an important intermediate in various biochemical pathways and has significant applications in both research and industry.

Applications De Recherche Scientifique

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal has numerous applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

Biology: Plays a role in metabolic studies and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal typically involves the selective oxidation of pentose sugars. One common method is the oxidation of D-arabinose using mild oxidizing agents under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, such as the use of microbial fermentation processes. These methods leverage the metabolic pathways of specific microorganisms to produce the compound in large quantities .

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Mild oxidizing agents like bromine water or nitric acid.

Reducing agents: Sodium borohydride or lithium aluminum hydride.

Substitution reagents: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Produces pentanoic acids.

Reduction: Yields pentanols.

Substitution: Forms esters or ethers depending on the substituent.

Mécanisme D'action

The mechanism of action of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymatic reactions, influencing metabolic pathways and cellular processes. The hydroxyl groups facilitate hydrogen bonding and interactions with active sites of enzymes, modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid

- (2R,3R,4R)-2,3,4,5-tetrahydroxypentan-1-ol

- (2R,3R,4R)-2,3,4,5-tetrahydroxypentyl chloride

Uniqueness

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in stereoselective synthesis and as a chiral building block in various applications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal involves the oxidation of a suitable starting material to form the desired compound.", "Starting Materials": [ "D-Glucose", "Nitric acid", "Sodium nitrite", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "D-Glucose is first converted to D-glucosamine by reaction with nitric acid and sodium nitrite.", "D-glucosamine is then treated with sodium borohydride to form D-glucitol.", "D-glucitol is oxidized with nitric acid and sodium nitrite to form (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal.", "The reaction mixture is neutralized with sodium hydroxide and the product is purified by recrystallization from water." ] } | |

Numéro CAS |

50-69-1 |

Formule moléculaire |

C5H10O5 |

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

(3R,4R,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |

Clé InChI |

SRBFZHDQGSBBOR-SOOFDHNKSA-N |

SMILES isomérique |

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |

SMILES |

O=C[C@@H]([C@@H]([C@@H](CO)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)O)O)O)O |

Apparence |

Solid powder |

melting_point |

98.5 °C |

| 50-69-1 | |

Description physique |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

D Ribose D-Ribose Ribose |

Pression de vapeur |

0.00000085 [mmHg] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

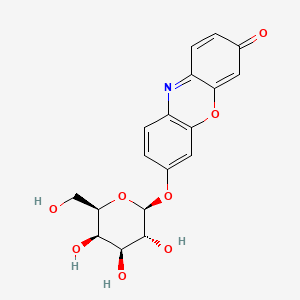

Feasible Synthetic Routes

Q1: How is aldehydo-D-ribose commonly utilized in synthetic chemistry?

A1: Aldehydo-D-ribose serves as a key starting material for constructing various C-nucleosides. Researchers have employed reactions like coupling with acetylenic Grignard reagents [], reacting with lithiated pyridine derivatives [, ], and utilizing phosphonium ylides [] to introduce diverse functionalities at the anomeric carbon of the sugar molecule.

Q2: What are some notable derivatives of aldehydo-D-ribose and their applications?

A2: Several protected derivatives of aldehydo-D-ribose, like 2,3:4,5-di-O-isopropylidene-aldehydo-D-ribose [, ] and 2,4:3,5-di-O-benzylidene-aldehydo-D-ribose [, ], are frequently used. These protecting groups help control the reactivity and stereochemistry during synthetic transformations, facilitating the synthesis of complex molecules like C-glycosyl nucleosides [] and substituted pyridine-C-nucleosides [].

Q3: Can you explain the significance of benzyloxy group participation in aldehydo-D-ribose chemistry?

A3: Research has shown that the benzyloxy group at the 4-position in suitably protected aldehydo-D-ribose derivatives can participate in intramolecular displacement reactions [, ]. This participation leads to the formation of furanoid products with high regioselectivity, as observed in the synthesis of 2,3,5-tri-O-benzyl-α(and β)-D-ribofuranosylethyne []. This understanding of neighboring group participation is crucial for planning efficient synthetic routes.

Q4: What challenges are associated with synthesizing specific isomers of aldehydo-D-ribose derivatives?

A4: Controlling the stereochemistry during the synthesis of aldehydo-D-ribose derivatives can be challenging. For instance, reactions with phosphonium ylides often result in mixtures of cis and trans isomers of terminal-unsaturated sugars []. Researchers utilize various techniques, including careful selection of reaction conditions and reagents, to optimize the yield of desired isomers.

Q5: Are there any examples of aldehydo-D-ribose derivatives being used in the development of potential pharmaceutical agents?

A5: Yes, aldehydo-D-ribose derivatives have shown promise in medicinal chemistry. For example, researchers have synthesized 5-[2-(guanin-9-yl)- and 5-[2-(2-aminopurin-9-yl)ethyl]-2-D-ribo-(1′,2′,3′,4′-tetrahydroxybutyl)-1,3-dioxane, potential prodrugs of the antiviral drug penciclovir, starting from 2,3,4,5-tetra-O-acetyl-aldehydo-D-ribose []. This highlights the potential of aldehydo-D-ribose derivatives as scaffolds for developing novel therapeutics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.